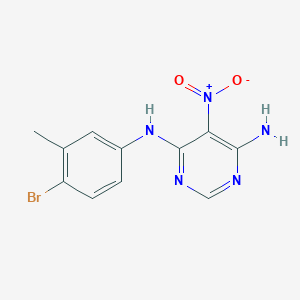![molecular formula C16H19N5O3S B4138021 ethyl 4-({2-[(4,6-diamino-2-pyrimidinyl)thio]propanoyl}amino)benzoate](/img/structure/B4138021.png)
ethyl 4-({2-[(4,6-diamino-2-pyrimidinyl)thio]propanoyl}amino)benzoate
描述
Ethyl 4-({2-[(4,6-diamino-2-pyrimidinyl)thio]propanoyl}amino)benzoate, also known as EDPB, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. EDPB is a synthetic compound that belongs to the class of benzoic acid derivatives. It was first synthesized in the early 2000s and has since been studied extensively for its various applications.
作用机制
The mechanism of action of ethyl 4-({2-[(4,6-diamino-2-pyrimidinyl)thio]propanoyl}amino)benzoate is not fully understood. However, it has been proposed that this compound exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. This compound has also been shown to inhibit the growth and proliferation of cancer cells by interfering with the cell cycle. The anti-inflammatory activity of this compound is believed to be due to its ability to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. The antibacterial activity of this compound is believed to be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects:
This compound has been found to affect various biochemical and physiological processes in cells. It has been shown to induce the generation of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and ultimately cell death. This compound has also been found to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation. In addition, this compound has been shown to affect the activity of various enzymes involved in cellular metabolism.
实验室实验的优点和局限性
One of the main advantages of ethyl 4-({2-[(4,6-diamino-2-pyrimidinyl)thio]propanoyl}amino)benzoate is its potent anticancer activity against various cancer cell lines. This makes it a promising candidate for the development of new anticancer drugs. In addition, this compound has been shown to possess anti-inflammatory and antibacterial properties, which could be useful in the treatment of inflammatory diseases and bacterial infections.
One of the limitations of this compound is its potential toxicity. Studies have shown that this compound can cause cytotoxicity in normal cells at high concentrations. This could limit its use as a therapeutic agent. In addition, the mechanism of action of this compound is not fully understood, which could make it difficult to optimize its therapeutic potential.
未来方向
There are several future directions for the study of ethyl 4-({2-[(4,6-diamino-2-pyrimidinyl)thio]propanoyl}amino)benzoate. One area of research could focus on the optimization of this compound's anticancer activity by identifying its molecular targets and developing more potent analogs. Another area of research could focus on the development of this compound-based therapies for the treatment of inflammatory diseases and bacterial infections. Additionally, more studies are needed to elucidate the mechanism of action of this compound and its potential toxicity.
科学研究应用
Ethyl 4-({2-[(4,6-diamino-2-pyrimidinyl)thio]propanoyl}amino)benzoate has been studied for its potential therapeutic applications in the treatment of cancer, inflammation, and bacterial infections. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, colon, and lung cancer cells. This compound has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been found to exhibit antibacterial activity against Gram-negative bacteria.
属性
IUPAC Name |
ethyl 4-[2-(4,6-diaminopyrimidin-2-yl)sulfanylpropanoylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3S/c1-3-24-15(23)10-4-6-11(7-5-10)19-14(22)9(2)25-16-20-12(17)8-13(18)21-16/h4-9H,3H2,1-2H3,(H,19,22)(H4,17,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZBPQVQUXVPEQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(C)SC2=NC(=CC(=N2)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]cyclopentanamine hydrochloride](/img/structure/B4137939.png)
![N-ethyl-N-{1-[3-(2-methyl-1H-indol-1-yl)propanoyl]pyrrolidin-3-yl}acetamide](/img/structure/B4137945.png)
![4-bromo-N-(3',5'-dioxo-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-en-4'-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4137964.png)
![2-[(2-aminophenyl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B4137972.png)
![N-(3-chlorophenyl)-3-nitro-4-[(2-phenylethyl)amino]benzamide](/img/structure/B4137977.png)

![3,4-dichloro-N-[1-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B4137991.png)
![methyl 3-[({[4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4137997.png)

![3,6-dichloro-N-[4-(1-piperidinyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4138000.png)
![1-cyclopentyl-N-[2-(4-morpholinylcarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4138005.png)

![N-(3-{2-[(2-ethylphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide oxalate](/img/structure/B4138022.png)
![5-chloro-N-isopropyl-2-methoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4138035.png)